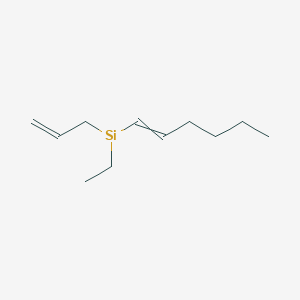
Allyl(ethyl)-(hexenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of ethyl, hexenyl, and propenyl groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction can be catalyzed by transition metals such as platinum or rhodium. The general reaction scheme is as follows:
Si-H+C=C→Si-C-C
In this case, the starting materials would include ethylsilane, hex-1-ene, and prop-2-ene. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of highly efficient catalysts and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane exerts its effects involves the formation of silicon-carbon bonds through various chemical reactions. The silicon atom can act as a Lewis acid, facilitating the formation of new bonds with nucleophiles. The specific molecular targets and pathways depend on the nature of the reactions and the conditions under which they are carried out.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane
- Ethyl(pent-1-en-1-yl)(prop-2-en-1-yl)silane
- Ethyl(hex-1-en-1-yl)(but-2-en-1-yl)silane
Uniqueness
Ethyl(hex-1-en-1-yl)(prop-2-en-1-yl)silane is unique due to the specific combination of ethyl, hexenyl, and propenyl groups attached to the silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H21Si |
|---|---|
Molekulargewicht |
181.37 g/mol |
InChI |
InChI=1S/C11H21Si/c1-4-7-8-9-11-12(6-3)10-5-2/h5,9,11H,2,4,6-8,10H2,1,3H3 |
InChI-Schlüssel |
ORBIGYYAUJZFJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C[Si](CC)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















